Diethyleneglycol diformate synthesis via direct esterification
Diethyleneglycol diformate synthesis via direct esterification
An In-depth Technical Guide to the Synthesis of Diethylene Glycol Diformate via Direct Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethylene glycol diformate through direct esterification. It details the underlying chemical principles, experimental protocols, and key factors influencing reaction outcomes.
Introduction
Diethylene glycol diformate is a chemical intermediate with applications as a plasticizer and in the synthesis of resins and lubricants[]. The direct esterification of diethylene glycol with formic acid is a prevalent industrial method for its synthesis[2][3]. This process, while seemingly straightforward, involves challenges such as managing reaction equilibria, preventing side reactions, and mitigating environmental concerns associated with catalyst and solvent use[2][3][4]. Traditional methods often employ strong acid catalysts and azeotropic distillation to remove water, driving the reaction toward the product[3][4]. However, these approaches can result in corrosive conditions and the generation of acidic wastewater[2][3].
Recent advancements have focused on developing greener and more efficient synthetic routes, including the use of novel catalytic systems to improve yields and reduce environmental impact[4]. This guide will delve into the technical aspects of direct esterification, presenting quantitative data from various methodologies and providing detailed experimental protocols.
Chemical Reaction Pathway
The synthesis of diethylene glycol diformate via direct esterification is a reversible reaction between diethylene glycol and formic acid, typically catalyzed by an acid. The reaction proceeds in two sequential esterification steps, with the formation of diethylene glycol monoformate as an intermediate.
Caption: Reaction pathway for the direct esterification of diethylene glycol.
Experimental Protocols
The following protocols are synthesized from various patented methods for the direct esterification of diethylene glycol.
Traditional Direct Esterification with Azeotropic Removal of Water
This method utilizes a water-entraining solvent and a strong acid catalyst.
Materials:
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Diethylene glycol
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Formic acid (50% aqueous solution)
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Toluene or Cyclohexane (water-carrying agent)
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Sulfuric acid or p-Toluenesulfonic acid (catalyst)
Procedure:
-
To a reactor equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add diethylene glycol, 50% aqueous formic acid, and toluene. The typical volume ratio of ethylene glycol to 50% formic acid is between 1:3 and 1:6, and the ratio of ethylene glycol to toluene is between 1:0.7 and 1:1.5[5].
-
Add the acid catalyst, typically 0.2 to 0.5 parts by volume relative to ethylene glycol[5].
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Heat the mixture with stirring to a temperature of 95-115 °C to initiate reflux[5].
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Continuously remove the water-toluene azeotrope from the reaction mixture using the Dean-Stark trap.
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Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases. This can take 8 to 10 hours[5].
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After the reaction is complete, cool the mixture.
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The crude product is then purified by vacuum distillation, collecting the fraction at 150-170 °C / 40 mmHg to obtain diethylene glycol diformate with a purity greater than 98%[5].
Direct Esterification without a Water-Carrying Agent
This method relies on driving the reaction by heating under reduced pressure to remove water.
Materials:
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Benzoic acid (as a proxy for formic acid in some literature, illustrating the general principle)
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Diethylene glycol
-
Tetrabutyl titanate (catalyst)
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Sodium carbonate solution (for neutralization)
Procedure:
-
In a four-necked flask, combine benzoic acid and diethylene glycol in a molar ratio of approximately 2:1.05[6].
-
Heat the mixture with stirring. Once the benzoic acid has dissolved, add the tetrabutyl titanate catalyst (approximately 0.6% of the total mass of reactants) at 180 °C[6].
-
Maintain the reaction under reflux at 160-180 °C for 1-1.5 hours[6].
-
Apply a vacuum and increase the temperature to 200-220 °C. Continue the reaction under reduced pressure for 2-3 hours, allowing for the removal of water[6].
-
Stop the reaction when no more water is distilled[6].
-
Cool the crude product and neutralize any excess acid with a 3% sodium carbonate solution[6].
-
Wash the organic layer with hot water (90 °C) two to three times[6].
-
Separate the ester layer and dehydrate it via vacuum distillation to obtain the final product[6].
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature.
Table 1: Reactant Ratios and Yields for Different Synthesis Methods
| Method | Reactants | Catalyst | Molar/Volume Ratios | Yield | Reference |
| Formate Esterification | 1,2-dibromomethane, Potassium formate | Pyridine, Formic acid | Not specified | 55-61% | [2] |
| Traditional Direct Esterification | Ethylene glycol, 50% Formic acid | Sulfuric acid | Ethylene glycol:Formic acid:Catalyst = 1:3:0.2 | 86.8% | [5] |
| Traditional Direct Esterification | Ethylene glycol, 50% Formic acid | p-Toluenesulfonic acid | Ethylene glycol:Formic acid:Catalyst = 1:3:0.2 | 78.9% | [5] |
| Transesterification | Diethylene glycol, sec-Butyl formate | Composite catalyst | Catalyst:DEG:sec-Butyl formate = 0.002-0.015:1:0.5-1.2 | >90% | [2] |
| Direct Esterification (Benzoate) | Benzoic acid, Diethylene glycol | Tetrabutyl titanate | Benzoic acid:Diethylene glycol = 2:1.05 | 98.13% (esterification yield) | [6] |
Table 2: Reaction Conditions for Direct Esterification
| Parameter | Traditional Method with Toluene | Method without Water-Carrying Agent |
| Temperature | 95-115 °C[5] | 160-220 °C[6] |
| Pressure | Atmospheric | Atmospheric followed by Vacuum[6] |
| Reaction Time | 8-10 hours[5] | 3-4.5 hours[6] |
| Catalyst | Sulfuric acid, p-Toluenesulfonic acid[5] | Tetrabutyl titanate[6] |
| Solvent | Toluene or Cyclohexane[5] | None[6] |
Factors Influencing Synthesis
Several factors can significantly impact the yield and purity of diethylene glycol diformate produced via direct esterification.
Caption: Key factors influencing the yield of diethylene glycol diformate.
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Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions such as dehydration of diethylene glycol, especially at temperatures above 130°C in the presence of acid catalysts[2].
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Reaction Time: Sufficient reaction time is necessary to drive the equilibrium towards the product. However, prolonged reaction times at high temperatures can also promote side reactions.
-
Catalyst: The choice and concentration of the catalyst are crucial. While strong acids like sulfuric acid are effective, they can cause corrosion and environmental issues[2][3]. Milder catalysts or composite catalysts may offer higher selectivity and yields under more benign conditions[4].
-
Reactant Molar Ratio: An excess of one reactant, typically formic acid, can be used to shift the equilibrium towards the formation of the diester.
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Efficiency of Water Removal: As esterification is a reversible reaction, the continuous and efficient removal of water is critical to achieving high yields. This is typically accomplished through azeotropic distillation or reaction under vacuum.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of diethylene glycol diformate via direct esterification with azeotropic water removal.
Caption: A typical experimental workflow for the synthesis of diethylene glycol diformate.
Conclusion
The direct esterification of diethylene glycol with formic acid remains a viable and industrially significant method for the synthesis of diethylene glycol diformate. While traditional approaches present environmental and operational challenges, a thorough understanding of the reaction parameters and the exploration of alternative catalytic systems can lead to more efficient, sustainable, and high-yielding processes. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to optimize and innovate upon existing methodologies.
References
- 2. CN106349062A - Method for synthesizing diethyleneglycol diformate by composite catalyst - Google Patents [patents.google.com]
- 3. CN106349061A - Synthesis method of glycol diformate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103880659A - Synthetic process of glycol diformate - Google Patents [patents.google.com]
- 6. CN103086891A - Preparation method of plasticizer diethylene glycol dibenzoate - Google Patents [patents.google.com]
